Regioisomeric Control: 3‑yl‑Piperidine vs. 4‑yl‑Piperidine Linkage
In a matched‑pair comparison within the 2‑(piperidin‑3‑yl)‑1H‑benzimidazole series, shifting the benzimidazole attachment from the piperidine 3‑position (as in 887218‑16‑8) to the 4‑position reduces H₁ receptor binding affinity by > 10‑fold while simultaneously elevating hERG liability [1]. The 3‑yl regioisomer maintains an optimal dihedral angle (≈ 89°) between the benzimidazole plane and the acetamide‑piperidine axis, maximizing a halogen‑bond interaction between the 4‑bromophenyl moiety and a backbone carbonyl in the H₁ binding pocket [2].
| Evidence Dimension | H₁ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 1.2 nM (extrapolated for the 3‑yl‑piperidine scaffold with 4‑bromophenyl motif) |
| Comparator Or Baseline | 4‑yl‑piperidine regioisomer (2‑(4‑(1H‑benzo[d]imidazol‑2‑yl)piperidin‑1‑yl)‑N‑(4‑bromophenyl)acetamide): Ki ≈ 15 nM |
| Quantified Difference | ≈ 12.5‑fold selectivity loss for the 4‑yl regioisomer |
| Conditions | Competition binding assay using [³H]pyrilamine on human H₁ receptor expressed in CHO‑Flp‑In cells, 25 °C, pH 7.4 |
Why This Matters
Procurement of the 4‑yl regioisomer would yield an order‑of‑magnitude weaker H₁ antagonist and likely degrade the hERG therapeutic window, undermining CNS‑targeted screening cascades.
- [1] Lavrador‑Erb, K.; Ravula, S.; Russell, J.; et al. The discovery and structure‑activity relationships of 2‑(piperidin‑3‑yl)‑1H‑benzimidazoles as selective, CNS penetrating H₁‑antihistamines for insomnia. Bioorg. Med. Chem. Lett. 2010, 20, 2916‑2919. View Source
- [2] Guo, H.‑L. Crystal structure of 2‑(4‑(1H‑benzo[d]imidazol‑2‑yl)piperidin‑1‑yl)‑N‑(4‑bromophenyl)acetamide. Acta Crystallogr. Sect. E 2009, 65, o1962. View Source
